2-(4-Amino-N-ethylanilino)ethanol
Overview
Description
2-(4-Amino-N-ethylanilino)ethanol is a chemical compound that belongs to the class of ethanolamines. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Amino-N-ethylanilino)ethanol can be synthesized through various methods. One common synthetic route involves the coupling of 2-amino-5-formylthiophene with this compound during the synthesis of nonlinear optical chromophores . Another method involves azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-N-ethylanilino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-N-ethylanilino)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of nonlinear optical chromophores and azo compounds.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Amino-N-ethylanilino)ethanol involves its interaction with specific molecular targets and pathways. For example, during the synthesis of nonlinear optical chromophores, the compound couples with 2-amino-5-formylthiophene . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Amino-N-ethylanilino)ethanol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and an ethyl group attached to the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in various research applications.
Properties
IUPAC Name |
2-(4-amino-N-ethylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLRLQSHRNHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903007 | |
Record name | NoName_3587 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-65-9 | |
Record name | N-(2-Hydroxyethyl)-N-ethyl-p-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-amino-N-ethylanilino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-N-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UDB9JQ7ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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